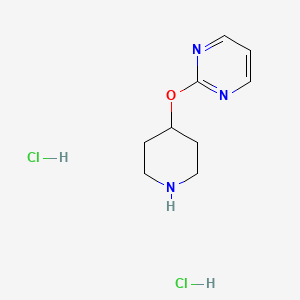

2-(Piperidin-4-yloxy)pyrimidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-4-yloxypyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;;/h1,4-5,8,10H,2-3,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCAJDYZCMOCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589989 | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950649-19-1 | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Piperidin-4-yloxy)pyrimidine dihydrochloride synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

2-(Piperidin-4-yloxy)pyrimidine and its dihydrochloride salt represent a crucial structural motif in contemporary drug discovery. This molecule serves as a versatile building block, or scaffold, for the synthesis of a wide array of pharmacologically active compounds. Its prevalence is particularly notable in the development of kinase inhibitors for oncology, where the pyrimidine core can engage in essential hydrogen bonding interactions within the ATP-binding site of target enzymes, while the piperidine moiety offers a vector for introducing substituents to modulate potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and strategic considerations that ensure a robust and reproducible outcome.

Strategic Approach: A Three-Step Synthesis via Protected Intermediates

The synthesis of the target compound is logically approached through a three-step sequence that hinges on the strategic use of a protecting group. A direct reaction between 2-chloropyrimidine and 4-hydroxypiperidine is unfeasible, as the secondary amine of the piperidine is a more potent nucleophile than its secondary hydroxyl group, leading to undesired N-arylation.

Therefore, our strategy involves:

-

Protection: Temporarily masking the piperidine nitrogen's reactivity using a tert-butoxycarbonyl (Boc) group. This group is stable under the basic conditions required for the subsequent step and is readily removed under mild acidic conditions.[3][4]

-

Coupling: Formation of the critical C-O ether bond via a Williamson ether synthesis, a type of nucleophilic aromatic substitution (SNAr), between the protected piperidinol and 2-chloropyrimidine.[5][6][7]

-

Deprotection and Salt Formation: Removal of the Boc group with hydrochloric acid, which concurrently protonates the basic nitrogen centers to yield the stable dihydrochloride salt.[8][9]

The complete synthetic workflow is illustrated below.

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

Principle & Causality

The foundational step is the protection of the piperidine nitrogen. The Boc group is ideal as it transforms the nucleophilic amine into a non-reactive carbamate by delocalizing the nitrogen's lone pair of electrons through resonance with the adjacent carbonyl group.[4] This electronic effect, combined with the steric bulk of the tert-butyl group, effectively prevents the nitrogen from participating in the subsequent SNAr reaction. The reaction is a standard nucleophilic acyl substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Hydroxypiperidine | 101.15 | 10.0 g | 98.86 mmol |

| Di-tert-butyl dicarbonate | 218.25 | 22.6 g | 103.55 mmol |

| Triethylamine (Et₃N) | 101.19 | 14.0 mL | 100.8 mmol |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (10.0 g) and dichloromethane (200 mL). Stir until all solids are dissolved.

-

Add triethylamine (14.0 mL) to the solution. Cool the flask to 0 °C in an ice-water bath. Rationale: The reaction with (Boc)₂O is exothermic; cooling prevents potential side reactions and ensures controlled addition.

-

Dissolve di-tert-butyl dicarbonate (22.6 g) in a minimal amount of DCM and add it dropwise to the cooled piperidine solution over 30 minutes using an addition funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 4-hydroxypiperidine starting material is fully consumed.[3]

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL). Rationale: The acid wash removes excess triethylamine, the base wash removes any acidic impurities, and the brine wash aids in removing residual water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is typically a white to off-white solid of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a mixture of ethyl acetate and hexanes.

Part 2: Synthesis of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

Principle & Causality

This step is a Williamson ether synthesis, proceeding via an SNAr mechanism.[5][6] A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the N-Boc-4-hydroxypiperidine, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward. The resulting alkoxide then attacks the electron-deficient C2 position of the 2-chloropyrimidine ring, displacing the chloride leaving group. Anhydrous, polar aprotic solvents like Dimethylformamide (DMF) are essential to solvate the sodium cation without protonating the highly reactive alkoxide.

Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| N-Boc-4-hydroxypiperidine | 201.27 | 10.0 g | 49.69 mmol |

| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 2.4 g | 60.0 mmol |

| 2-Chloropyrimidine | 114.54 | 5.9 g | 51.5 mmol |

| Anhydrous DMF | 73.09 | 150 mL | - |

Procedure:

-

Safety First: Sodium hydride reacts violently with water and is flammable. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

To a dry 500 mL three-neck flask under an inert atmosphere, add sodium hydride (2.4 g of 60% dispersion). Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add anhydrous DMF (100 mL) to the flask and cool to 0 °C in an ice-water bath.

-

Dissolve N-Boc-4-hydroxypiperidine (10.0 g) in anhydrous DMF (50 mL) and add it slowly to the NaH suspension. Effervescence (H₂ gas evolution) will be observed. Stir at 0 °C for 1 hour after the addition is complete. Rationale: This period ensures complete formation of the sodium alkoxide.

-

Add a solution of 2-chloropyrimidine (5.9 g) in a small amount of anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C. Stir for 12-18 hours, monitoring by TLC.

-

Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water until gas evolution ceases.

-

Pour the mixture into a separatory funnel containing 300 mL of water and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is typically an oil or semi-solid. Purify by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.

Part 3: Synthesis of this compound

Principle & Causality

The final step involves the removal of the acid-labile Boc protecting group.[9] Strong acids like hydrochloric acid protonate the carbamate oxygen, initiating a cascade that leads to the elimination of isobutylene and the release of an unstable carbamic acid, which rapidly decarboxylates to give the free amine.[4] By using a solution of HCl in a non-aqueous solvent like dioxane or ethyl acetate, the newly liberated piperidine nitrogen and one of the pyrimidine ring nitrogens are protonated, causing the desired dihydrochloride salt to precipitate from the less polar organic medium.[10]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Protected Intermediate | 279.34 | 10.0 g | 35.8 mmol |

| 4 M HCl in 1,4-Dioxane | - | 50 mL | 200 mmol |

| Diethyl Ether | 74.12 | 200 mL | - |

Procedure:

-

Dissolve the purified intermediate from Part 2 (10.0 g) in a 250 mL round-bottom flask with a minimal amount of methanol or ethyl acetate (approx. 20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 4 M HCl solution in 1,4-dioxane (50 mL). Rationale: The addition is exothermic and a precipitate will begin to form almost immediately.

-

Remove the ice bath and stir the resulting thick suspension at room temperature for 2-4 hours to ensure complete deprotection.[8]

-

Isolation: Add diethyl ether (200 mL) to the suspension to further decrease the solubility of the salt and ensure complete precipitation.

-

Stir for an additional 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake with copious amounts of diethyl ether to remove any non-polar impurities and residual solvent.

-

Dry the resulting white crystalline solid under high vacuum to obtain this compound.[11]

Characterization

-

Appearance: White to off-white solid

-

Molecular Formula: C₉H₁₃N₃O·2HCl[12]

-

Molecular Weight: 252.14 g/mol [12]

-

Analytical Confirmation: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Elemental analysis can be used to confirm the dihydrochloride salt stoichiometry.

Safety, Handling, and Storage

-

General Precautions: All steps should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Reagent-Specific Hazards:

-

Sodium Hydride (NaH): Highly reactive and flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

-

2-Chloropyrimidine: Irritant. Avoid contact with skin and eyes.[13]

-

HCl in Dioxane / Trifluoroacetic Acid (TFA): Corrosive and causes severe burns. Handle with extreme care.

-

-

Product Storage: The final product, this compound, may be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[14]

References

- Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. PubMed.

- This compound. 2a biotech.

- 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.

- Boc deprotection conditions tested. ResearchGate.

- Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.

- Williamson Ether Synthesis. Chemistry Steps.

- Williamson ether synthesis. Wikipedia.

- Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors. PubMed.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications.

- The Williamson Ether Synthesis. Chemistry LibreTexts.

- Williamson ether synthesis. Khan Academy.

- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.

- Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate.

- Process for the preparation of piperazine compounds and hydrochloride salts thereof. Google Patents.

Sources

- 1. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO2010070370A1 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]

- 11. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | 950649-19-1 | NP57382 [biosynth.com]

- 13. aksci.com [aksci.com]

- 14. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Chemical Properties of 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-yloxy)pyrimidine dihydrochloride is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a pyrimidine ring linked to a piperidine moiety via an ether bond, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its structure, synthesis, physical and spectroscopic characteristics, stability, and potential pharmacological applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of new chemical entities.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of the parent compound, 2-(piperidin-4-yloxy)pyrimidine. The dihydrochloride form enhances the compound's stability and aqueous solubility, which is often advantageous for experimental and pharmaceutical purposes.

The core structure consists of a six-membered aromatic pyrimidine ring, which is a diazine with nitrogen atoms at positions 1 and 3. This ring is connected at the 2-position through an oxygen atom to the 4-position of a saturated six-membered heterocyclic piperidine ring. The presence of the basic nitrogen atom in the piperidine ring and the two nitrogen atoms in the pyrimidine ring allows for the formation of the dihydrochloride salt.

Table 1: Chemical Identity of this compound

| Property | Value |

| Systematic Name | This compound |

| CAS Number | 950649-19-1 |

| Molecular Formula | C₉H₁₅Cl₂N₃O |

| Molecular Weight | 252.14 g/mol |

| Canonical SMILES | C1CNCCC1OC2=NC=CC=N2.Cl.Cl |

| InChI Key | PSCAJDYZCMOCFM-UHFFFAOYSA-N |

digraph "this compound" { graph [rankdir="LR", size="7.6,4", dpi=100]; node [shape=plaintext]; struct [label=<"0" CELLBORDER="0" CELLSPACING="0">

"https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=17749789&t=l" SCALE="TRUE"/>

Figure 2: General synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol based on the synthesis of similar compounds. [1]Optimization of reaction conditions may be necessary to achieve high yields and purity.

Step 1: Synthesis of N-Boc-2-(piperidin-4-yloxy)pyrimidine

-

To a solution of N-Boc-4-hydroxypiperidine (1.1 equivalents) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.

-

Add a solution of 2-chloropyrimidine (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-2-(piperidin-4-yloxy)pyrimidine.

Step 2: Synthesis of this compound

-

Dissolve the purified N-Boc-2-(piperidin-4-yloxy)pyrimidine in a suitable organic solvent such as 1,4-dioxane or methanol.

-

Add a solution of hydrochloric acid (excess, e.g., 4M HCl in dioxane or concentrated HCl) to the mixture.

-

Stir the reaction at room temperature for several hours until the deprotection is complete, as monitored by TLC.

-

The product, this compound, will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield the final product.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for 2-(Piperidin-4-yloxy)pyrimidine

| Technique | Expected Features |

| ¹H NMR | - Pyrimidine Protons: A doublet for the proton at the 5-position and a triplet for the proton at the 4- and 6-positions. - Piperidine Protons: A multiplet for the proton at the 4-position (methine proton attached to oxygen). Multiplets for the methylene protons at the 2-, 3-, 5-, and 6-positions. - NH Proton: A broad singlet for the proton on the piperidine nitrogen (in the free base form). In the dihydrochloride salt, this signal may be shifted downfield and could exchange with D₂O. |

| ¹³C NMR | - Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring, with the carbon at the 2-position (attached to oxygen) appearing at a characteristic downfield chemical shift. - Piperidine Carbons: Signals for the carbon atoms of the piperidine ring. The carbon at the 4-position (attached to oxygen) will be shifted downfield compared to the other piperidine carbons. |

| Mass Spectrometry (MS) | - Molecular Ion Peak: An [M+H]⁺ peak corresponding to the mass of the free base (C₉H₁₃N₃O, m/z ≈ 196.11). - Fragmentation: Characteristic fragmentation patterns involving the cleavage of the ether bond and fragmentation of the piperidine and pyrimidine rings. |

| Infrared (IR) Spectroscopy | - C-O-C Stretch: A strong absorption band in the region of 1250-1050 cm⁻¹ corresponding to the ether linkage. - C=N and C=C Stretches: Absorption bands in the region of 1600-1450 cm⁻¹ characteristic of the pyrimidine ring. - N-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ for the N-H bond of the piperidine ring (in the free base). In the dihydrochloride salt, this will be observed as a broad N⁺-H stretch. - C-H Stretches: Absorption bands in the region of 3000-2850 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and the aromatic C-H bonds of the pyrimidine ring. |

Stability and Reactivity

The stability of this compound is an important consideration for its storage and handling.

-

Stability: As a dihydrochloride salt, the compound is expected to be a stable, crystalline solid at room temperature. It should be stored in a cool, dry place, protected from light and moisture to prevent degradation.

-

Reactivity: The primary reactive sites in the molecule include the nitrogen atoms of the pyrimidine and piperidine rings, which can act as nucleophiles or bases. The pyrimidine ring can also undergo electrophilic aromatic substitution, although the presence of the two nitrogen atoms makes it relatively electron-deficient. The ether linkage could be susceptible to cleavage under harsh acidic or basic conditions.

Studies on the degradation of pyrimidine derivatives have shown that the pyrimidine ring can be cleaved under certain conditions, such as by hot alkali. [2][3]The stability of the ether linkage is also a factor to consider, especially in acidic environments.

Potential Pharmacological Applications

The 2-(piperidin-4-yloxy)pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications.

Kinase Inhibition

A significant area of research for pyrimidine-based compounds is in the development of kinase inhibitors for the treatment of cancer. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine ring can mimic the adenine core of ATP, the natural substrate for kinases, allowing these compounds to act as competitive inhibitors.

For instance, derivatives of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms that are resistant to existing therapies. [1]These compounds have shown the ability to suppress the proliferation of cancer cells and induce apoptosis.

Figure 3: General mechanism of action as a competitive kinase inhibitor.

Central Nervous System (CNS) Applications

The piperidine moiety is a common feature in many CNS-active drugs. The structural characteristics of 2-(piperidin-4-yloxy)pyrimidine derivatives make them potential candidates for targeting receptors and enzymes in the central nervous system. Related compounds are being explored for their potential in treating neurological disorders. [4]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and development. Its straightforward synthesis, favorable physicochemical properties in its salt form, and the versatility of its scaffold make it an attractive starting point for the design of novel therapeutic agents. The primary area of interest for this class of compounds lies in their ability to act as kinase inhibitors, with potential applications in oncology. Further research into its specific biological targets and mechanism of action will undoubtedly uncover new therapeutic opportunities. This technical guide provides a solid foundation of its chemical properties to aid researchers in their exploration of this promising molecule.

References

- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 931-936.

- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(1), 931-936.

- Li, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052.

- MySkinRecipes. (n.d.). 2-(PIPERIDIN-4-YLOXY)PYRIDINE 2HCL.

- PubChem. (n.d.). 2-Chloro-4-(piperidin-1-yl)pyrimidine.

- eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES.

- ResearchGate. (2022). (PDF) Degradation of Pyrimidine Nucleotides.

- Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov.

- Singh, N., et al. (2013). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Saudi Chemical Society, 17(3), 299-305.

- PubChemLite. (n.d.). 2-(piperidin-4-yl)pyrimidine dihydrochloride (C9H13N3).

- Song, G., et al. (2015). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 17(5), 553-560.

- Witschel, M., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 25(21), 5035.

- PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-.

- Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.

- PubChemLite. (n.d.). 2-(piperidin-4-yloxy)pyrazine (C9H13N3O).

Sources

- 1. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chemimpex.com [chemimpex.com]

Introduction to Dabrafenib: A Targeted Approach to Cancer Therapy

An In-depth Technical Guide to the Research Applications of BRAF Inhibitor Dabrafenib (GSK2118436)

A Note on CAS Number 950649-19-1: The provided CAS number, 950649-19-1, corresponds to the chemical compound 2-(Piperidin-4-Yloxy)Pyrimidine Dihydrochloride[1][2][3][4]. This compound is primarily described as a chemical intermediate or a building block in organic synthesis, with potential applications in the development of pharmaceuticals, particularly those targeting neurological disorders[5][6]. While it is a valuable tool for medicinal chemists, the extensive body of research, including detailed signaling pathways, in-depth protocols, and clinical trial data, is associated with the potent and selective BRAF inhibitor, Dabrafenib (also known as GSK2118436). Given the depth of information requested, this guide will focus on the research applications of Dabrafenib, a key therapeutic agent whose synthesis may involve intermediates such as the one identified by the provided CAS number.

Dabrafenib (GSK2118436) is a potent, orally administered inhibitor of the BRAF kinase[7]. The discovery of hyperactive signaling of the MAP kinase (MAPK) pathway due to the constitutively active BRAF V600E mutant enzyme in a significant percentage of human tumors, particularly melanoma, spurred the development of targeted therapies like Dabrafenib[8]. This guide provides a comprehensive overview of the mechanism of action, research applications, and key experimental protocols for scientists and drug development professionals working with Dabrafenib.

Mechanism of Action: Inhibiting the Aberrant MAPK Pathway

Dabrafenib is an ATP-competitive inhibitor that selectively targets the mutated forms of the BRAF kinase, most notably BRAF V600E, V600K, and V600D[9][10]. In normal cellular signaling, the RAS-RAF-MEK-ERK (MAPK) pathway plays a crucial role in regulating cell growth, proliferation, and survival. However, activating mutations in BRAF lead to constitutive activation of this pathway, driving uncontrolled cell proliferation and tumor growth.

Dabrafenib binding to the mutated BRAF kinase prevents the phosphorylation and activation of downstream MEK and ERK. This blockade of the MAPK signaling cascade ultimately leads to G1 cell cycle arrest, inhibition of cell proliferation, and apoptosis in BRAF-mutant tumor cells.

Caption: MAPK signaling pathway and the inhibitory action of Dabrafenib.

Key Research Applications of Dabrafenib

Dabrafenib has been extensively studied as both a monotherapy and in combination with other targeted agents. Its primary applications are in the treatment of cancers harboring BRAF V600 mutations.

Metastatic Melanoma

Approximately 50% of metastatic melanomas carry a BRAF mutation, making this a prime indication for Dabrafenib[9]. Clinical trials have demonstrated high response rates and improved progression-free and overall survival with Dabrafenib compared to standard chemotherapy[9][11]. Notably, Dabrafenib has also shown efficacy in patients with melanoma brain metastases, a common and difficult-to-treat complication[9][10].

Non-Small Cell Lung Cancer (NSCLC)

BRAF V600E mutations are present in a small subset of NSCLC patients. For these patients, Dabrafenib, particularly in combination with the MEK inhibitor Trametinib, has become a standard of care, demonstrating significant clinical benefit[12][13].

Anaplastic Thyroid Cancer (ATC)

ATC is a rare and aggressive form of thyroid cancer with a poor prognosis. The identification of BRAF mutations in a proportion of these tumors has opened up new therapeutic avenues. Dabrafenib, in combination with Trametinib, has shown promising activity in this patient population[7][12].

Other Solid Tumors (Tissue-Agnostic Therapy)

The success of Dabrafenib in specific tumor types has led to its investigation in a "tissue-agnostic" manner, where the presence of a BRAF V600E mutation, rather than the tumor's site of origin, dictates treatment. Basket trials, such as the ROAR study, have shown the efficacy of Dabrafenib plus Trametinib in various BRAF V600E-positive solid tumors, including biliary tract cancer, hairy cell leukemia, and pediatric low-grade gliomas[12][13].

Combination Therapy: A Strategy to Overcome Resistance

A significant challenge with targeted therapies like Dabrafenib is the development of acquired resistance. One common mechanism of resistance involves the reactivation of the MAPK pathway through alternative routes. To counter this, Dabrafenib is frequently used in combination with Trametinib, a MEK inhibitor. This dual blockade of the MAPK pathway at two different points has been shown to improve response rates and progression-free survival compared to Dabrafenib monotherapy[7][9][12].

| Therapeutic Approach | Key Advantages | Common Toxicities |

| Dabrafenib Monotherapy | Rapid onset of response, high response rates in BRAF-mutant tumors. | Cutaneous adverse events, pyrexia, fatigue, arthralgia. |

| Dabrafenib + Trametinib | Higher response rates, longer duration of response, delayed onset of resistance. | Increased incidence of pyrexia, chills, fatigue. |

Experimental Protocols for Dabrafenib Research

The following are representative protocols for the preclinical evaluation of Dabrafenib.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib against BRAF kinases.

Methodology:

-

Recombinant BRAF V600E kinase is incubated with a peptide substrate and ATP in a reaction buffer.

-

Dabrafenib is added at varying concentrations.

-

The reaction is allowed to proceed for a specified time at 30°C.

-

The amount of phosphorylated substrate is quantified using a suitable method, such as a fluorescence-based assay or mass spectrometry.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the Dabrafenib concentration.

Cell Proliferation Assay

Objective: To assess the effect of Dabrafenib on the proliferation of BRAF-mutant cancer cell lines.

Methodology:

-

BRAF V600E mutant cell lines (e.g., A375, SK-MEL-28) and BRAF wild-type cell lines (as a control) are seeded in 96-well plates.

-

After 24 hours, cells are treated with a range of Dabrafenib concentrations.

-

Cells are incubated for 72 hours.

-

Cell viability is measured using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Glo).

-

The concentration of Dabrafenib that inhibits cell growth by 50% (GI50) is determined.

| Cell Line | BRAF Status | Dabrafenib IC50 (nM) |

| SK-MEL-28 | V600E | 3 |

| A375P F11 | V600E | 8 |

| Colo205 | V600E | 7 |

| HFF (control) | Wild-Type | 3000 |

Data adapted from a study on the discovery of Dabrafenib[14].

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Dabrafenib in an animal model.

Caption: A typical workflow for a preclinical xenograft study of Dabrafenib.

Methodology:

-

BRAF V600E mutant human melanoma cells (e.g., A375P F11) are implanted subcutaneously into immunocompromised mice[8][14].

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Dabrafenib is administered orally once daily for a specified period (e.g., 14 days)[14].

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as measuring the levels of phosphorylated ERK (pERK) to confirm target engagement[14].

Future Directions and Concluding Remarks

Dabrafenib has revolutionized the treatment of BRAF-mutant cancers. Ongoing research is focused on several key areas:

-

Overcoming Resistance: Investigating novel combination therapies to combat both intrinsic and acquired resistance to BRAF and MEK inhibitors.

-

Expanding to New Indications: Continuing to explore the efficacy of Dabrafenib in other solid tumors harboring BRAF mutations.

-

Understanding Toxicity: Elucidating the mechanisms behind the adverse effects of Dabrafenib, such as the development of cutaneous squamous cell carcinomas, and developing strategies to mitigate them.

References

- This compound. (n.d.).

- Pyrimidine, 2-(4-piperidinyloxy)-, hydrochloride (1:2). (n.d.). CymitQuimica.

- This compound | 950649-19-1 | NP57382. (n.d.). Biosynth.

- Dabrafenib – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu.

- Dabrafenib and its use in the treatment of metastatic melanoma. (n.d.). PMC - NIH.

- 950649-19-1|this compound|BLD Pharm. (n.d.).

- CAS NO. 950649-19-1 | this compound | Catalog BD-A948813 | Arctom | Products. (n.d.).

- This compound CAS#: 950649-19-1. (n.d.). ChemWhat.

- CAS No. 1159882-86-6. (n.d.). Chemsrc.

- CAS NO. 950649-19-1 | 2-(Piperidin-4-yloxy)pyrimidine DiHCl. (n.d.).

- Diclorhidrato de 2-(piperidin-4-iloxi)pirimidina. (n.d.). Chem-Impex.

- Expanding the Benefit: Dabrafenib/Trametinib as Tissue-Agnostic Therapy for BRAF V600E–Positive Adult and Pediatric Solid Tumors. (n.d.). ASCO Publications.

- Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. (n.d.). ACS Medicinal Chemistry Letters - ACS Publications.

- Dabrafenib Therapy and BRAF Genotype. (n.d.). Medical Genetics Summaries - NCBI Bookshelf.

- (PDF) Dabrafenib and its use in the Treatment of Metastatic Melanoma. (2018). ResearchGate.

- (PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. (n.d.). ResearchGate.

- 2- CAS 950649-19-1. (n.d.). United States Biological.

- Page 06617 (Chemical). (n.d.).

- RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers. (n.d.). PubMed Central.

- Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. (2025). ResearchGate.

- Phase I/II study of GSK2118436, a selective inhibitor of oncogenic mutant BRAF kinase, in patients with metastatic melanoma and other solid tumors. (2010). ASCO Publications.

- Table of Contents. (n.d.).

- This compound. (n.d.). Chem-Impex.

- 2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1. (n.d.). AA Blocks.

Sources

- 1. 950649-19-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 950649-19-1|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. chemwhat.com [chemwhat.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. researchgate.net [researchgate.net]

- 9. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ascopubs.org [ascopubs.org]

- 13. Dabrafenib Therapy and BRAF Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride: Synthesis, Significance, and Scientific Context

Foreword: Deconstructing a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular architectures consistently reappear, earning the designation of "privileged scaffolds." These structures, through a combination of inherent biological activity, favorable pharmacokinetic properties, and synthetic accessibility, serve as foundational templates for drug discovery. The 2-(Piperidin-4-yloxy)pyrimidine moiety is a prime example of such a scaffold, marrying the rich pharmacological profiles of both the pyrimidine and piperidine heterocycles. While a detailed historical monograph on the discovery of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride as a singular entity is not extensively documented, its scientific importance is understood through the lens of its constituent parts and its role as a key intermediate in the development of advanced therapeutic agents. This guide provides a comprehensive technical overview, from its rational synthesis to its broader significance in drug development, for researchers and scientists in the field.

The Genesis of a Scaffold: A Tale of Two Heterocycles

The story of 2-(Piperidin-4-yloxy)pyrimidine is not one of a single discovery, but rather the logical convergence of decades of research into its two core components:

-

The Pyrimidine Core: As a fundamental building block of nucleic acids (cytosine, thymine, and uracil), the pyrimidine ring is deeply embedded in biological processes. This inherent biocompatibility and its ability to engage in various biological interactions have made it a cornerstone of pharmaceutical development.[1][2] Pyrimidine derivatives are found in a vast array of approved drugs, exhibiting activities as anticancer agents (e.g., 5-fluorouracil), antivirals (e.g., zidovudine), and antibacterials (e.g., trimethoprim).[1][3] Its electron-deficient nature makes it susceptible to nucleophilic substitution, a key feature exploited in its synthesis.

-

The Piperidine Moiety: The saturated piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals.[4][5] Its three-dimensional structure allows for the precise orientation of substituents, making it an excellent scaffold for optimizing drug-target interactions. Furthermore, the basic nitrogen atom of the piperidine ring is often crucial for modulating physicochemical properties such as solubility and for forming key interactions with biological targets.[5]

The combination of these two rings via an ether linkage at the 2-position of the pyrimidine and the 4-position of the piperidine creates a structure with significant potential for biological activity, serving as a versatile starting point for further chemical exploration.

Synthetic Strategy: The Williamson Ether Synthesis

The most logical and widely employed method for constructing the 2-(Piperidin-4-yloxy)pyrimidine scaffold is the Williamson ether synthesis . This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[6][7] In this context, the reaction proceeds between a suitably activated pyrimidine (the electrophile) and 4-hydroxypiperidine (the nucleophile precursor).

Precursor Synthesis and Activation

Electrophile: 2-Chloropyrimidine

The synthesis typically begins with the preparation of 2-chloropyrimidine. A common laboratory-scale synthesis involves the diazotization of 2-aminopyrimidine followed by a Sandmeyer-type reaction.

-

Step 1: Diazotization of 2-Aminopyrimidine: 2-Aminopyrimidine is treated with a cold solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, to form an unstable diazonium salt.[8]

-

Step 2: Chloro-de-diazoniation: The diazonium salt is then decomposed in the presence of a chloride source, often with a copper catalyst, to yield 2-chloropyrimidine. An alternative and often more direct industrial method involves the chlorination of 2-hydroxypyrimidine (or its tautomer, pyrimidin-2-one) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8]

Nucleophile: 4-Hydroxypiperidine and its N-Protected Derivatives

Direct use of 4-hydroxypiperidine is possible, but often, the piperidine nitrogen is first protected to prevent it from acting as a competing nucleophile. A common protecting group is the benzyl (Bn) group, which can be readily removed in a later step.

The Core Reaction: Assembling the Scaffold

The Williamson ether synthesis is then carried out by reacting the N-protected 4-hydroxypiperidine with 2-chloropyrimidine.

Experimental Protocol: Synthesis of N-Benzyl-2-(piperidin-4-yloxy)pyrimidine

-

Alkoxide Formation: To a solution of N-benzyl-4-hydroxypiperidine in a suitable aprotic polar solvent (e.g., dimethylformamide, DMF, or tetrahydrofuran, THF), a strong base is added portion-wise at 0 °C. Sodium hydride (NaH) is a common choice for this deprotonation, leading to the formation of the corresponding sodium alkoxide.

-

Nucleophilic Substitution: 2-chloropyrimidine is then added to the reaction mixture. The solution is stirred, often with gentle heating (e.g., to 60-80 °C), to facilitate the SN2 reaction.

-

Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction is quenched with water and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the N-protected intermediate.

Deprotection and Salt Formation

Deprotection (if applicable): If an N-benzyl protecting group was used, it is typically removed via catalytic hydrogenation. The N-benzyl intermediate is dissolved in a solvent like ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere until the reaction is complete.

Dihydrochloride Salt Formation: The final free base, 2-(piperidin-4-yloxy)pyrimidine, is often converted to its dihydrochloride salt to improve its stability, crystallinity, and aqueous solubility. This is achieved by dissolving the free base in a suitable solvent (e.g., isopropanol or diethyl ether) and treating it with a solution of hydrochloric acid (e.g., HCl in ether or as a concentrated aqueous solution). The resulting precipitate, this compound, is then collected by filtration and dried.

Below is a Graphviz diagram illustrating the overall synthetic workflow.

Caption: Diversification points on the 2-(Piperidin-4-yloxy)pyrimidine scaffold.

-

R1 (Pyrimidine Ring): The pyrimidine ring can be further substituted, for example, at the 4, 5, or 6 positions. These modifications can introduce new interactions with the target protein, enhance selectivity, or modulate metabolic stability.

-

R2 (Piperidine Nitrogen): The piperidine nitrogen is a key handle for introducing a wide variety of substituents. This position is often used to append larger chemical groups that can occupy specific pockets in a binding site, thereby increasing potency and selectivity.

This scaffold has been instrumental in the development of inhibitors for several important drug targets:

-

Kinase Inhibitors: Many derivatives have been synthesized as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are critical targets in oncology. [9][10]* Central Nervous System (CNS) Agents: The scaffold is used in the development of agents targeting neurotransmitter receptors for the treatment of disorders like depression, anxiety, and schizophrenia.

-

Antiviral Agents: Piperidine-pyrimidine derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. [2]

Conclusion and Future Outlook

This compound stands as a testament to the power of scaffold-based drug discovery. While it may not be an end-product in itself, its role as a foundational chemical entity is undeniable. Its logical design, rooted in the well-established pharmacology of its constituent heterocycles, and its straightforward synthesis make it an invaluable tool for medicinal chemists. The continued exploration of new substitutions on this scaffold promises to yield novel therapeutic agents with enhanced potency, selectivity, and improved safety profiles, ensuring its relevance in the field of drug development for years to come.

References

- Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. (2022). Bioorganic & Medicinal Chemistry. [Link]

- 2-(PIPERIDIN-4-YLOXY)PYRIDINE 2HCL. MySkinRecipes. [Link]

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Journal of Advanced Chemical Sciences. [Link]

- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters. [Link]

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- 2-Chloropyrimidine. Organic Syntheses. [Link]

- Significance and Biological Importance of Pyrimidine in the Microbial World. (2013). International Journal of Medicinal Chemistry. [Link]

- Piperidine nucleus in the field of drug discovery.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]

- Diverse Pharmacological Potential of Various Substituted Pyrimidine Deriv

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules. [Link]

- Biological and medicinal significance of pyrimidines. Semantic Scholar. [Link]

- Williamson Ether Synthesis. Chemistry Steps. [Link]

- Williamson ether synthesis. Wikipedia. [Link]

- Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors. (2023). Archiv der Pharmazie. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity Screening of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The compound 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride presents a compelling scaffold, integrating the well-established pyrimidine core with a flexible piperidin-4-yloxy linkage. The pyrimidine ring is a cornerstone in medicinal chemistry, found in numerous approved drugs, while the piperidine moiety offers significant potential for modulating pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a tiered, data-driven strategy, commencing with broad phenotypic assessments and progressively narrowing to specific molecular target identification and validation.

The dihydrochloride salt form of this compound enhances its solubility, a crucial attribute for its application in various biological assays.[2][3] While structurally related compounds, such as 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, have shown promise as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer, the specific biological activities of the parent compound remain to be fully elucidated.[4] Furthermore, the piperidine structural element is a known feature in certain antimycotic agents.[5] This suggests several potential, albeit unconfirmed, avenues for investigation. This whitepaper will detail a robust, multi-faceted screening cascade to systematically uncover the biological activity of this compound.

Part 1: Foundational Screening – A Tiered Approach to Hit Identification

A successful screening campaign begins with a broad yet systematic approach to identify initial areas of biological activity. High-throughput screening (HTS) methodologies are instrumental in this phase, allowing for the rapid and cost-effective evaluation of compounds against a wide array of biological targets.[6][7][8] Our proposed strategy is a three-tiered cascade designed to maximize information while conserving resources.

Tier 1: Cytotoxicity and Broad Phenotypic Screening

The initial step is to assess the compound's general effect on cell viability and to observe any broad phenotypic changes. This foundational data is critical for determining appropriate concentration ranges for subsequent, more sensitive assays and for identifying any overt cytotoxic effects that could confound results.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon) and a normal human cell line (e.g., HEK293 - embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO or saline) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the treated plates for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Representative Cell Viability Data

| Cell Line | Compound IC50 (µM) |

| A549 (Lung Cancer) | > 100 |

| MCF7 (Breast Cancer) | 75.3 |

| HCT116 (Colon Cancer) | 82.1 |

| HEK293 (Normal) | > 100 |

Interpretation: The initial cytotoxicity screen provides a therapeutic window for subsequent assays. Low micromolar cytotoxicity against specific cancer cell lines with minimal effect on normal cells would be an encouraging result warranting further investigation.

Tier 2: Broad Target-Based and Pathway Screening

Based on the structural motifs present in this compound and the known activities of related compounds, a panel of target-based and pathway-focused assays is recommended. This tier aims to move from a phenotypic observation to a more mechanistic understanding.

Recommended Screening Panels:

-

Kinase Panel: Given that derivatives of this scaffold have shown activity against EGFR, a broad kinase panel (e.g., a panel of 50-100 kinases) is a high-priority screen.[4] This will identify potential interactions with other kinases and provide a preliminary assessment of selectivity.

-

GPCR Panel: The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs). A broad GPCR binding or functional assay panel can uncover unexpected activities in this large and therapeutically important target class.

-

Antifungal Activity Screen: The known antimycotic activity of some piperidine-containing compounds suggests a direct screen for antifungal activity is warranted.[5] This can be performed against a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

Experimental Workflow: Kinase Inhibition Assay (Example)

Caption: Workflow for a typical in vitro kinase inhibition assay.

Part 2: Hit-to-Lead – Elucidating Mechanism of Action

Once a "hit" is identified in the initial screening tiers, the focus shifts to confirming the activity, elucidating the mechanism of action (MoA), and establishing a preliminary structure-activity relationship (SAR).

Target Validation and MoA Studies

Confirmation of the initial hit is crucial. This involves re-testing the compound in the primary assay and performing orthogonal assays to ensure the observed activity is not an artifact of the assay technology.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context.

-

Cell Culture and Treatment: Grow the target cells to confluency and treat with either the vehicle or this compound at a concentration determined from previous assays.

-

Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thawing.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Signaling Pathway Analysis

If a target is identified, the downstream effects on the relevant signaling pathway must be investigated. For example, if the compound is found to inhibit a specific kinase, the phosphorylation status of its known substrates should be examined.

Caption: A simplified signaling pathway diagram illustrating kinase inhibition.

Conclusion and Future Directions

This technical guide outlines a systematic and robust strategy for the biological activity screening of this compound. By employing a tiered approach, from broad phenotypic screening to specific target validation and mechanism of action studies, researchers can efficiently and effectively uncover the therapeutic potential of this novel chemical scaffold. The initial data generated from this screening cascade will be instrumental in guiding subsequent lead optimization efforts and will provide a solid foundation for future preclinical development. The versatility of the pyrimidine and piperidine moieties suggests that this compound could serve as a valuable starting point for the development of new therapeutics in oncology, infectious diseases, or other areas, underscoring the importance of comprehensive biological screening in modern drug discovery.

References

- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024-05-30). News-Medical.net. [Link]

- High-Throughput Screening Methods for Drug Discovery. (2024-04-17). Technology Networks. [Link]

- High-throughput screening (HTS). (2019-04-10). BMG LABTECH. [Link]

- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2013). PubMed Central. [Link]

- High-throughput screening as a method for discovering new drugs. (2020-06-04). Drug Target Review. [Link]

- In Vitro Assays for Screening Small Molecules. (2019). PubMed. [Link]

- Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI. [Link]

- In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed. [Link]

- In Vitro Assay Development – Robust CGT Analysis. Pharmaron. [Link]

- Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]

- Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. (2022-11-15). PubMed. [Link]

- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. [Link]

- 2-(piperidin-4-yl)pyrimidine dihydrochloride (C9H13N3). PubChemLite. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azolifesciences.com [azolifesciences.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. drugtargetreview.com [drugtargetreview.com]

An In-depth Technical Guide to Elucidating the Therapeutic Targets of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride

Abstract

2-(Piperidin-4-yloxy)pyrimidine dihydrochloride is a small molecule featuring a pyrimidine core linked to a piperidine moiety, a scaffold present in numerous pharmacologically active agents. While direct, extensive research on this specific compound is emerging, its structural components are well-represented in molecules with established therapeutic activities, particularly in oncology and neuropharmacology. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. We will synthesize insights from analogous structures to propose a logical, multi-pronged approach, integrating computational and experimental methodologies to unlock its therapeutic potential.

Introduction to this compound

The molecular architecture of this compound, with its pyrimidine and piperidine rings, suggests a high potential for interaction with various biological targets[1][2]. The pyrimidine nucleus is a cornerstone of many therapeutic agents, including kinase inhibitors and antimicrobial agents[3][4]. Similarly, the piperidine motif is a frequent component of drugs targeting the central nervous system and other biological systems[2].

Notably, literature on structurally related compounds provides a compelling starting point for investigation. For instance, derivatives of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), specifically mutants like T790M/L858R that are relevant in non-small cell lung cancer[5]. Furthermore, other pyrimidine analogs incorporating a piperidinyl group have demonstrated inhibitory activity against Anaplastic Lymphoma Kinase (ALK)[6]. Beyond oncology, analogs have also been investigated for their effects on the Sodium-Hydrogen Exchanger-1 (NHE-1), suggesting potential applications in cardiovascular diseases[7]. There is also mention of its potential as a building block for drugs targeting neurological disorders[1][8].

Interestingly, one source describes the compound as a nutrient for soil fertilization and a non-selective herbicide. While this highlights the diverse applications of chemical structures, this guide will focus exclusively on its potential as a therapeutic agent for human diseases.

This document outlines a systematic approach to de-orphanize this compound, moving from broad, predictive analyses to specific, high-confidence target validation.

Structural and Physicochemical Profile

A foundational analysis of the molecule's structure is critical for predicting its pharmacological behavior.

-

Molecular Formula: C₉H₁₃N₃O·2HCl[1]

-

Molecular Weight: 252.14 g/mol [1]

-

Key Structural Features:

-

Pyrimidine Ring: An electron-deficient heterocyclic ring, capable of participating in hydrogen bonding and π-stacking interactions within protein binding pockets.

-

Piperidine Moiety: A saturated N-heterocycle that provides a three-dimensional scaffold and can be substituted to modulate potency, selectivity, and pharmacokinetic properties.

-

Ether Linkage: Connects the two ring systems, providing rotational flexibility.

-

Dihydrochloride Salt: Enhances aqueous solubility, which is favorable for in vitro screening and formulation development[1].

-

These features, particularly the pyrimidine core, are common in kinase inhibitors, suggesting that this protein family is a high-priority target class for investigation.

In Silico Target Prediction: A Computational Approach

Before embarking on resource-intensive wet-lab experiments, a computational workflow can efficiently generate hypotheses and prioritize experimental efforts.

Principle of "Guilt-by-Association"

The most potent starting point is to analyze structurally similar compounds with known targets. As previously mentioned, analogs have shown activity against EGFR, ALK, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[5][6][9]. This strongly suggests that this compound should be evaluated against a panel of protein kinases.

Proposed In Silico Workflow

-

Pharmacophore Modeling: Develop a 3D pharmacophore model based on the known inhibitors of EGFR and ALK that share the piperidin-yloxy-pyrimidine scaffold. This model will define the key chemical features required for binding.

-

Molecular Docking: Perform docking studies of the compound against the crystal structures of key kinases (e.g., EGFR, ALK, VEGFR2) and other potential targets like NHE-1. This will predict binding poses and estimate binding affinity.

-

Target Prediction Software: Utilize platforms like SwissTargetPrediction or SuperPred to screen the compound's structure against databases of known ligand-target interactions, providing a broader, unbiased view of potential targets.

Caption: In Silico Target Identification Workflow.

In Vitro Target Identification and Validation

Following the generation of computational hypotheses, a systematic in vitro screening and validation cascade is essential to confirm biological activity and identify specific molecular targets.

Broad Kinase Profiling

Given the strong evidence from analogs, the most logical first step is to screen the compound against a large panel of kinases.

Experimental Protocol: Kinase Panel Screening

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to the desired screening concentrations (e.g., 1 µM and 10 µM).

-

Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a broad panel of active human kinases (e.g., >400 kinases). Assays are typically based on measuring the remaining ATP concentration after the kinase reaction, with a decrease in ATP consumption indicating inhibition.

-

Execution: The compound is incubated with each kinase, its specific substrate, and ATP.

-

Data Analysis: The percent inhibition for each kinase at the tested concentrations is calculated relative to a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).

-

Hit Selection: Identify "hits" as kinases showing significant inhibition (e.g., >50% at 1 µM).

Rationale: This unbiased screen provides a broad overview of the compound's selectivity profile and identifies the most promising kinase targets for further validation.

Cell-Based Assays for Functional Confirmation

Hits from the kinase screen must be validated in a cellular context to confirm that target engagement translates to a functional effect.

Experimental Protocol: Cell Viability Assay in Cancer Cell Lines

This protocol is based on the hypothesis that the compound inhibits a kinase relevant to cancer, such as EGFR or ALK.

-

Cell Line Selection: Choose cell lines whose survival is dependent on the hypothesized kinase targets. For example:

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin and measure luminescence or fluorescence, respectively.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Rationale: A potent IC₅₀ value in a kinase-dependent cell line, coupled with a lack of activity in a control cell line, provides strong evidence for on-target activity.

Direct Target Engagement Assays

To provide definitive evidence that the compound physically binds to its putative target within cells, a direct engagement assay is crucial.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Cell Culture and Treatment: Culture the selected cell line (e.g., NCI-H1975) to ~80% confluency. Treat the cells with the compound at a concentration above its IC₅₀ (e.g., 10x IC₅₀) or with a vehicle control for 1-2 hours.

-

Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell lysate and heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

-

Protein Separation: Cool the samples and centrifuge to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.

-

Protein Detection: Analyze the amount of the target protein (e.g., EGFR) remaining in the soluble fraction using Western blotting or Simple Western™ (ProteinSimple).

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Rationale: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA confirms this direct interaction in a physiological cellular environment.

Caption: In Vitro Target Validation Workflow.

Summary and Future Directions

This guide proposes a systematic, hypothesis-driven workflow to identify the therapeutic targets of this compound. By leveraging data from structurally similar compounds, we have prioritized protein kinases as a primary target class, while remaining open to other possibilities such as ion channels.

The outlined strategy progresses logically from broad, computational predictions to high-confidence, cell-based validation of direct target engagement. Successful identification of a validated target through this workflow would pave the way for subsequent stages of drug development, including:

-

Lead Optimization: Modifying the core structure to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

-

In Vivo Efficacy Studies: Testing the compound in animal models of diseases relevant to the identified target (e.g., xenograft models for oncology).

-

Pharmacokinetic and Toxicological Studies: Evaluating the compound's safety profile and how it is processed by a living organism.

By following this comprehensive guide, researchers can efficiently and rigorously investigate the therapeutic potential of this compound, potentially uncovering a novel candidate for treating a range of human diseases.

References

- Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed. (URL: [Link])

- Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors - PubMed. (URL: [Link])

- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. (URL: [Link])

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed. (URL: [Link])

- 2-(piperidin-4-yl)pyrimidine dihydrochloride (C9H13N3) - PubChemLite. (URL: [Link])

- (PDF)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-(Piperidin-4-yloxy)pyrimidine () for sale [vulcanchem.com]

Assessing the In Vitro Metabolic Stability of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride

An In-Depth Technical Guide:

Abstract

The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those metabolized too slowly can accumulate and cause toxicity.[1] This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, a molecule featuring a pyrimidine core linked to a piperidine moiety. We will explore the underlying principles of drug metabolism, present detailed protocols for robust and self-validating in vitro assays using liver microsomes and hepatocytes, and detail the analytical and data interpretation workflows essential for generating actionable insights. This document is designed to serve as a practical, field-proven guide for scientists engaged in the preclinical assessment of novel therapeutic agents.

Introduction: The Imperative of Metabolic Stability

In early-stage drug discovery, the goal is to identify compounds with promising pharmacological activity. However, potency and selectivity alone do not make a drug. A significant percentage of clinical trial failures can be attributed to suboptimal pharmacokinetic properties, with metabolic liability being a primary culprit.[2] Therefore, early assessment of a compound's susceptibility to biotransformation is a cornerstone of modern drug development.[1][3]

This guide focuses on this compound. The structure contains two key heterocycles:

-

Pyrimidine: A foundational scaffold in many pharmaceuticals, known to be susceptible to various metabolic transformations.[4]

-

Piperidine: A saturated heterocycle whose metabolic fate can significantly influence a compound's clearance and safety profile.

Understanding how these structural motifs are handled by the body's metabolic machinery is crucial. In vitro systems, primarily derived from the liver—the body's main metabolic hub—offer a cost-effective, high-throughput method to predict in vivo clearance, rank-order compounds, and guide medicinal chemistry efforts to enhance metabolic robustness.[5][6][7]

Foundational Principles of In Vitro Drug Metabolism

The primary objective of drug metabolism is to convert lipophilic (fat-soluble) xenobiotics into more hydrophilic (water-soluble) derivatives that can be easily excreted. This process is broadly divided into two phases.

Phase I and Phase II Enzyme Systems

-

Phase I Metabolism: Involves the introduction or unmasking of functional groups (-OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of heme-containing enzymes, located predominantly in the endoplasmic reticulum of liver cells, is the most important family of Phase I enzymes, responsible for the metabolism of approximately 50-60% of marketed drugs.[5][8][9]

-

Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid (by UDP-glucuronosyltransferases, UGTs), sulfate, or glutathione. This dramatically increases water solubility and facilitates excretion.[10]

Key In Vitro Experimental Models

Choosing the right in vitro model system is critical for generating relevant data. The most common liver-derived systems include:

| Model System | Composition | Key Advantages | Key Limitations |